molecular formula C12H12ClNO3 B1468652 1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1498234-77-7

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468652
CAS No.: 1498234-77-7
M. Wt: 253.68 g/mol
InChI Key: MUGKKBMPCNACMN-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . Additionally, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and cellular processes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the concentration and duration of exposure to the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their function. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes . The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular processes, depending on its stability and concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . The specific enzymes and pathways involved depend on the compound’s structure and interactions with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-(2-chlorobenzoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-9(10)11(15)14-6-5-8(7-14)12(16)17/h1-4,8H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGKKBMPCNACMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.